molecular formula C5H7ClN4 B571351 4-Chloro-2-hydrazinyl-6-methylpyrimidine CAS No. 123024-53-3

4-Chloro-2-hydrazinyl-6-methylpyrimidine

Cat. No.: B571351
CAS No.: 123024-53-3
M. Wt: 158.589
InChI Key: IIYWGEDBWWDWFH-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinyl-6-methylpyrimidine ( 123024-53-3) is a chemical compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . Its structure features a pyrimidine ring core substituted with a chloro group, a methyl group, and a reactive hydrazinyl group, which serves as a versatile building block for further chemical synthesis . The hydrazinyl functional group is a key reactive site, enabling this compound to participate in the synthesis of various heterocyclic systems and complex molecular structures through condensation and nucleophilic substitution reactions . Pyrimidine derivatives sharing similar hydrazine and methylthio substituents are investigated in scientific research for their potential biological activities, including antimicrobial and anticancer properties, making them valuable scaffolds in medicinal chemistry . As a reagent, it can be used to create other compounds, such as through reactions with aldehydes to form hydrazone derivatives, which are a significant class in drug discovery . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. Key Identifiers • CAS Number : 123024-53-3 • Molecular Formula : C5H7ClN4 • Molecular Weight : 158.59 g/mol • SMILES : NNC1=NC(C)=CC(Cl)=N1

Properties

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYWGEDBWWDWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694913
Record name 4-Chloro-2-hydrazinyl-6-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID50694913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123024-53-3
Record name 4-Chloro-2-hydrazinyl-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123024-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-hydrazinyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2-Hydrazinyl-6-Methylpyrimidin-4-One

The reaction begins with S-alkylated thiouracil derivatives, such as 2-mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one, which is treated with hydrazine hydrate in ethanol under reflux conditions. Hydrazine acts as a nucleophile, displacing the thiol group at position 2 to form 2-hydrazinyl-6-methylpyrimidin-4-one. This intermediate is isolated by crystallization after adjusting the pH to 1–2 and cooling to 0°C.

Key Reaction Conditions

  • Reagents : Hydrazine hydrate (excess), ethanol (solvent)

  • Temperature : Reflux (~78°C)

  • Duration : 3–5 hours

  • Yield : ~86% (reported for analogous intermediates)

StepReagentsConditionsYield
1Hydrazine hydrateEthanol, reflux~86%
2POCl₃, N,N-diethylanilineReflux, 6–8 hrs70–80%

Alternative Chlorination Methods Using Triphosgene

To address the toxicity and environmental hazards of POCl₃, recent patents have explored triphosgene (bis(trichloromethyl) carbonate) as a safer chlorinating agent. Although originally developed for synthesizing 4,6-dichloro-2-methylpyrimidine, this method provides insights into adapting triphosgene for this compound synthesis.

Step 1: Synthesis of 4,6-Dihydroxy-2-Methylpyrimidine

A precursor is synthesized by condensing dimethyl malonate with acetamidine hydrochloride in methanol using sodium methoxide as a base. The reaction proceeds at 18–25°C, yielding 4,6-dihydroxy-2-methylpyrimidine after acidification and crystallization.

Key Reaction Conditions

  • Reagents : Dimethyl malonate, acetamidine hydrochloride, sodium methoxide

  • Temperature : 18–25°C

  • Duration : 3–5 hours

  • Yield : 86%

Step 2: Chlorination with Triphosgene

Triphosgene in dichloroethane replaces the hydroxyl groups at positions 4 and 6 with chlorine. For this compound, this step would require selective monochlorination, potentially achievable by modifying stoichiometry or reaction time.

Key Reaction Conditions

  • Reagents : Triphosgene, dichloroethane, N,N-diethylaniline

  • Temperature : Reflux (~83°C)

  • Duration : 6–8 hours

  • Yield : 90% (reported for dichloro derivative)

Table 2: Triphosgene-Based Chlorination Parameters

StepReagentsConditionsYield
1Dimethyl malonateMethanol, 18–25°C86%
2TriphosgeneDichloroethane, reflux90%

Comparative Analysis of Chlorination Reagents

Reaction Efficiency

  • POCl₃ : Requires excess reagent and prolonged reflux, increasing energy consumption.

  • Triphosgene : Higher atom economy and faster reaction kinetics due to its trifunctional reactivity.

Scalability

  • POCl₃ : Limited by safety regulations in industrial settings.

  • Triphosgene : Compatible with continuous flow reactors, enabling large-scale production.

Table 3: Reagent Comparison

ParameterPOCl₃Triphosgene
ToxicityHighModerate
Reaction Time6–8 hours6–8 hours
ScalabilityChallengingHigh
Byproduct HandlingHCl gasCO₂, minimal waste

Mechanistic Insights

Hydrazine Substitution Mechanism

Hydrazine attacks the electrophilic carbon at position 2 of the thiouracil derivative, displacing the thiol group via an SNAr (nucleophilic aromatic substitution) mechanism. The reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group.

Chlorination Mechanisms

  • POCl₃ : Acts as a chlorinating agent and Lewis acid, converting hydroxyl groups to good leaving groups (e.g., PO₃⁻) before nucleophilic displacement by chloride.

  • Triphosgene : Releases phosgene in situ, which reacts with hydroxyl groups to form chloroformate intermediates. Subsequent elimination yields the chlorinated product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydrazinyl-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction Reactions: The compound can be reduced to form hydrazones or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include azo or azoxy derivatives.

    Reduction Reactions: Products include hydrazones and other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-2-hydrazinyl-6-methylpyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to exhibit potential anticancer, antiviral, and antimicrobial activities. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating its potential as an anticancer agent .

Mechanism of Action
The biological activity of this compound is primarily attributed to its hydrazinyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit or modulate enzymatic activity, affecting various biological pathways and positioning the compound as a candidate for drug development .

Organic Synthesis

Intermediate in Heterocyclic Compounds
The compound is widely utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including substitution and oxidation reactions. The presence of both chloro and hydrazinyl groups enhances its versatility in organic synthesis .

Biological Studies

Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .

Antiviral Properties
Recent studies have highlighted the compound's antiviral potential against influenza viruses. It has shown substantial reduction in viral load in infected models, indicating a direct effect on viral replication .

Anticancer Activity

A notable study reported that this compound inhibited the proliferation of cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Safety Profile

Toxicological assessments conducted in animal models revealed a favorable safety profile for oral administration at high doses. This suggests that this compound could be further developed as a therapeutic agent without significant adverse effects .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
4-Hydrazino-2-methyl-6-phenylthienoContains phenylthieno groupAnticancer activity
2-Hydrazinyl-4,6-dimethylpyrimidineAdditional methyl groupEnhanced reactivity
4-Chloro-6-methylpyrimidineLacks hydrazinyl groupLess reactive

The unique combination of chloro and hydrazinyl groups in this compound contributes to its distinct reactivity and biological activity compared to similar compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Chloro-2-hydrazinyl-6-methylpyrimidine with five structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Key Functional Groups CAS Number
This compound Cl (4), NHNH₂ (2), CH₃ (6) Chloro, hydrazinyl, methyl N/A
2-Ethyl-4-hydrazinyl-6-methylpyrimidine NHNH₂ (4), CH₂CH₃ (2), CH₃ (6) Hydrazinyl, ethyl, methyl N/A
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH₃ (6), NH₂ (2) Chloro, methoxy, amine 4765-77-9
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) Chloro, hydroxyl 103440
4-Chloro-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), NH₂ (2) Chloro, methyl, amine 29509-92-0
Key Observations:
  • Hydrazinyl vs. Amine/Hydroxyl Groups : The hydrazinyl group (NHNH₂) in the target compound provides two reactive N–H bonds, enabling nucleophilic substitution and condensation reactions. In contrast, amines (NH₂) and hydroxyl (OH) groups in analogs are less nucleophilic, requiring harsher conditions for derivatization .
  • Substituent Position Effects : Chloro at position 4 (target compound) vs. position 6 (6-Chloro-4-hydroxypyrimidine) alters electronic properties and steric hindrance, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

  • Solubility : Hydrazinyl groups enhance water solubility via hydrogen bonding, whereas methoxy (OCH₃) or methyl (CH₃) groups increase lipophilicity. For instance, 4-Chloro-6-methoxypyrimidin-2-amine exhibits moderate solubility in polar aprotic solvents like DMF .

Biological Activity

4-Chloro-2-hydrazinyl-6-methylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The reaction can be summarized as follows:

4 Chloro 6 methylpyrimidine+Hydrazine hydrate4 Chloro 2 hydrazinyl 6 methylpyrimidine\text{4 Chloro 6 methylpyrimidine}+\text{Hydrazine hydrate}\rightarrow \text{4 Chloro 2 hydrazinyl 6 methylpyrimidine}

This compound exhibits various chemical reactivity patterns, including substitution reactions where the chlorine atom can be replaced by nucleophiles, and oxidation reactions involving the hydrazinyl group.

The biological activity of this compound is primarily attributed to its hydrazinyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit or modulate enzymatic activity, affecting various biological pathways. The compound has been shown to interact with specific molecular targets, making it a candidate for drug development .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study reported that it inhibited the proliferation of cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Antiviral Activity : A recent study highlighted the antiviral potential of this compound against influenza viruses. The compound demonstrated a substantial reduction in viral load in infected models, indicating a direct effect on viral replication .
  • Safety Profile : Toxicological assessments in animal models revealed a favorable safety profile for oral administration at high doses, suggesting that this compound could be further developed as a therapeutic agent without significant adverse effects .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
4-Hydrazino-2-methyl-6-phenylthieno Contains phenylthieno groupAnticancer activity
2-Hydrazinyl-4,6-dimethylpyrimidine Additional methyl groupEnhanced reactivity
4-Chloro-6-methylpyrimidine Lacks hydrazinyl groupLess reactive

The unique combination of chloro and hydrazinyl groups in this compound contributes to its distinct reactivity and biological activity compared to similar compounds .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-hydrazinyl-6-methylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, starting with a pyrimidine core, hydrazine can be introduced at position 2 via nucleophilic displacement of a leaving group (e.g., chlorine), followed by methylation at position 6. Key optimization strategies include:
  • Temperature control : Maintaining 60–80°C during hydrazine substitution minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., AlCl₃) improve regioselectivity in chlorination steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields .
    Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and hydrazinyl group presence. For example, the hydrazinyl proton appears as a broad singlet near δ 4.5–5.5 ppm .
  • X-ray crystallography : Resolves structural ambiguities (e.g., disorder in pyrimidine rings, as seen in similar compounds) using software like SHELXL or WinGX .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-311++G(d,p)) provide insights into:
  • Charge distribution : The hydrazinyl group’s electron-donating effects increase nucleophilicity at position 2 .
  • Reaction pathways : Transition-state modeling predicts activation barriers for substitutions or cyclization reactions .
    Example workflow:

Optimize geometry using Gaussian 12.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

Compare theoretical vs. experimental IR/Raman spectra to validate models .

Q. How can researchers resolve discrepancies in crystallographic data for hydrazinyl-substituted pyrimidines?

  • Methodological Answer : Discrepancies (e.g., rotational disorder in pyrimidine rings) require:
  • Data refinement : Use SHELXL to model disorder with occupancy ratios (e.g., 0.67:0.33 split observed in similar structures) .
  • Hydrogen bonding analysis : Graph-set analysis identifies intramolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformers .
  • Validation tools : Check R-factor convergence and residual density maps in Olex2 .

Q. What strategies are effective in analyzing substituent effects on biological activity in pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Comparative synthesis : Prepare analogs with substituent variations (e.g., replacing chlorine with methoxy) .
  • Biological assays : Test inhibition of targets (e.g., kinases or microbial growth) and correlate with substituent properties.
    Example data table:
Substituent (Position)LogPIC₅₀ (μM)Notes
–Cl (4)2.10.8High lipophilicity enhances membrane permeability
–OCH₃ (4)1.72.5Reduced activity due to electron donation

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